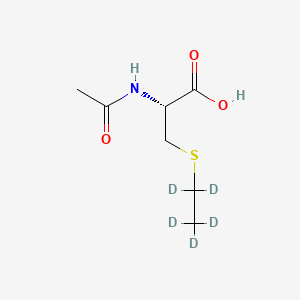![molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3](/img/structure/B562938.png)
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated analog of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This compound is often used in scientific research due to its unique properties and applications. The presence of deuterium atoms makes it particularly useful in various analytical and experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenethylamine-d4. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzaldehyde-d4.
Reduction: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzyl alcohol-d4.
Substitution: Formation of 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 or 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4.
Applications De Recherche Scientifique
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in biochemical assays to study enzyme kinetics and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the stability of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotope effects. This compound provides more accurate and detailed information in analytical techniques such as mass spectrometry and NMR, compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)


![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)



![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)



